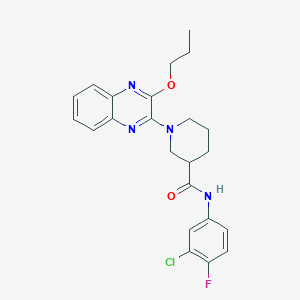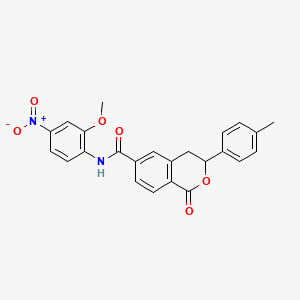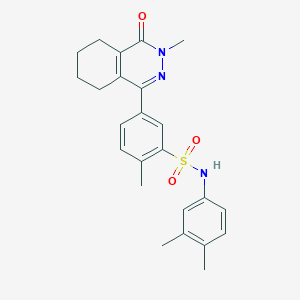
7-chloro-N-(2,3-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-N-(2,3-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a chloro group, a dimethylphenyl group, a methoxy group, and a carboxamide group attached to a benzoxepine ring
Métodos De Preparación
The synthesis of 7-chloro-N-(2,3-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate halogenated compound.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction using a dimethylbenzene derivative and a Lewis acid catalyst.
Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Análisis De Reacciones Químicas
7-chloro-N-(2,3-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
7-chloro-N-(2,3-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-chloro-N-(2,3-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
7-chloro-N-(2,3-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:
7-chloro-N-(2,3-dimethylphenyl)-8-methyl-2-phenylquinoline-4-carboxamide: This compound has a quinoline ring instead of a benzoxepine ring, which may result in different chemical and biological properties.
7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine:
The uniqueness of this compound lies in its specific combination of functional groups and its benzoxepine ring structure, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H18ClNO3 |
|---|---|
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
7-chloro-N-(2,3-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C20H18ClNO3/c1-12-5-4-6-17(13(12)2)22-20(23)14-7-8-25-19-15(9-14)10-16(21)11-18(19)24-3/h4-11H,1-3H3,(H,22,23) |
Clave InChI |
XGRCEWNRRJUFEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-yl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B14981326.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-fluorobenzamide](/img/structure/B14981329.png)
![2-{[(2-Fluorophenyl)methyl]sulfanyl}-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B14981334.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14981335.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B14981341.png)
![N-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-YL)-1,2-oxazole-3-carboxamide](/img/structure/B14981361.png)





![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B14981402.png)
![2-ethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]butanamide](/img/structure/B14981409.png)
![2-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14981414.png)
